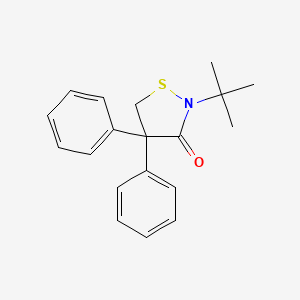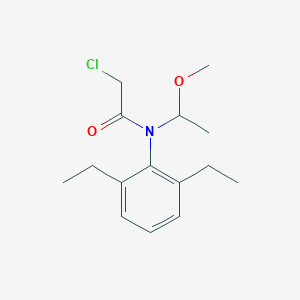![molecular formula C7H8Br2O2 B14450683 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 77023-10-0](/img/structure/B14450683.png)
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-7-oxabicyclo[410]heptane-1-carbaldehyde is a complex organic compound characterized by the presence of bromine atoms and an oxabicycloheptane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde typically involves the bromination of 7-oxabicyclo[4.1.0]heptane derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing advanced techniques to control the reaction environment. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for diverse applications .
Applications De Recherche Scientifique
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atoms and the oxabicycloheptane ring structure play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A related compound with similar ring structure but without bromine atoms.
3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane: Another brominated derivative with a methyl group.
7-Oxabicyclo[2.2.1]heptane: A compound with a different ring structure but similar chemical properties.
Uniqueness
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde is unique due to the presence of both bromine atoms and the oxabicycloheptane ring.
Propriétés
Numéro CAS |
77023-10-0 |
|---|---|
Formule moléculaire |
C7H8Br2O2 |
Poids moléculaire |
283.94 g/mol |
Nom IUPAC |
3,4-dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C7H8Br2O2/c8-4-1-6-7(3-10,11-6)2-5(4)9/h3-6H,1-2H2 |
Clé InChI |
IWHOFISHSWRMGU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC2(C1O2)C=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


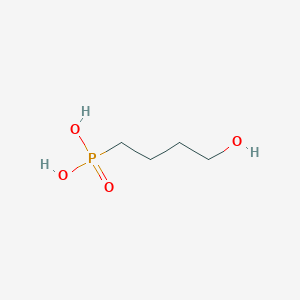

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
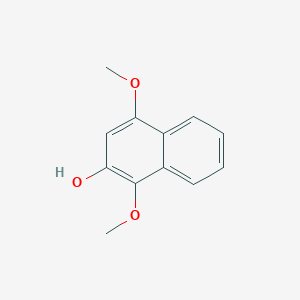
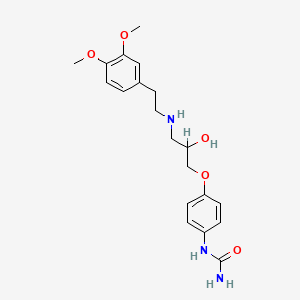
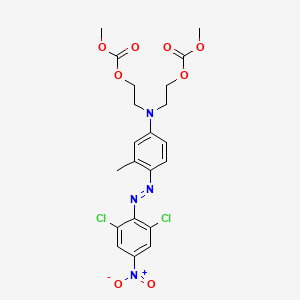
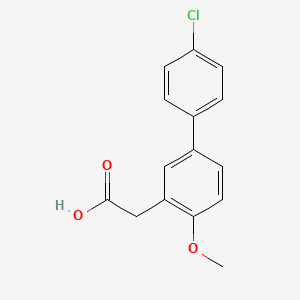
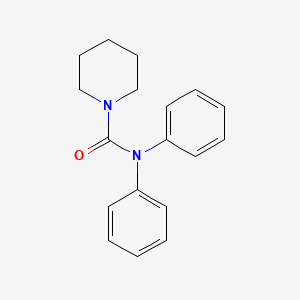
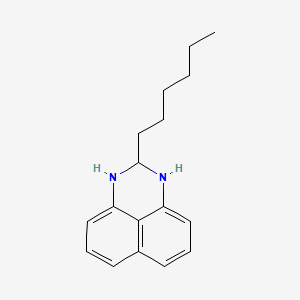
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
